REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.NN>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:11][CH:12]=1
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Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=CC(=O)O)C=C1
|
Name
|
CuSO4.5H2O
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
was stirred at room temperature for 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
This reactant was stirred for 18 hours with air
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
bubbling at the speed of 1 L/min
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Type
|
FILTRATION
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Details
|
The reaction mixture was filtered through a Celite layer and 30 ml of 1N NaOH
|
Type
|
ADDITION
|
Details
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was added
|
Type
|
WASH
|
Details
|
The solution was washed twice with 30 ml of dichloromethane
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Type
|
EXTRACTION
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Details
|
extracted with 100 ml of ethyl acetate four times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.05 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |